3-Cyclopropyl-2-fluoropropanoic acid
Overview
Description
3-Cyclopropyl-2-fluoropropanoic acid is a fluorinated organic compound characterized by a cyclopropyl group attached to the second carbon of a fluorinated propanoic acid chain
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of cyclopropylpropanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Grignard Reaction: Another method involves the reaction of cyclopropylmagnesium bromide with ethyl fluorocarbonyl chloride.
Hydrolysis: The fluorinated intermediate can be hydrolyzed to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the fluorinated compound to its corresponding alcohols or aldehydes.
Substitution: Substitution reactions involving the fluorine atom can lead to the formation of various fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: this compound can be oxidized to form 3-cyclopropyl-2-fluoropropionic acid derivatives.
Reduction: Reduction can yield 3-cyclopropyl-2-fluoropropanol or 3-cyclopropyl-2-fluoropropionaldehyde.
Substitution: Substitution reactions can produce a variety of fluorinated cyclopropyl derivatives.
Scientific Research Applications
3-Cyclopropyl-2-fluoropropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in biological studies to investigate the effects of fluorination on biological molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-cyclopropyl-2-fluoropropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The cyclopropyl group can also influence the compound's stability and reactivity.
Comparison with Similar Compounds
3-Cyclopropyl-2-propynoic Acid: This compound differs by having a triple bond instead of a fluorine atom.
3-Chloro-2-fluoropropanoic Acid: This compound has a chlorine atom instead of a cyclopropyl group.
3-Cyclopropyl-2-fluoropropionic Acid: This compound is similar but has an additional carboxyl group.
Uniqueness: 3-Cyclopropyl-2-fluoropropanoic acid is unique due to the presence of both a fluorine atom and a cyclopropyl group, which can significantly alter its chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the importance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
3-cyclopropyl-2-fluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEMHYRUIHKRJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1525966-80-6 | |
Record name | 3-cyclopropyl-2-fluoropropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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